molecular formula C17H24BClFNO4 B14062282 Tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 1384313-46-5

Tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B14062282
CAS No.: 1384313-46-5
M. Wt: 371.6 g/mol
InChI Key: IQWNILOLLURDTI-UHFFFAOYSA-N
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Description

Tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a chloro-fluoro substituted phenyl ring, and a dioxaborolane moiety. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the phenyl ring substituted with chloro and fluoro groups. This intermediate is then subjected to a reaction with tert-butyl carbamate under specific conditions to introduce the carbamate group.

Industrial production methods often involve optimizing these steps to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its interaction with various molecular targets. The dioxaborolane moiety can participate in boron-mediated reactions, which are crucial in many organic transformations. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with biological targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors .

Comparison with Similar Compounds

Similar compounds to tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate include:

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications.

Biological Activity

Tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a synthetic compound with potential applications in medicinal chemistry. Its unique structure includes a carbamate moiety and a boron-containing dioxaborolane group, which may confer specific biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C17H23BClFNO4
  • Molecular Weight : 356.63 g/mol
  • CAS Number : 1218789-89-9

Biological Activity Overview

The biological activity of the compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds containing dioxaborolane moieties can exhibit various pharmacological effects, including:

  • Anticancer Activity : The boron atom in dioxaborolane derivatives has been linked to enhanced interaction with biological macromolecules such as proteins and nucleic acids. Studies suggest that these compounds may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
  • Enzyme Inhibition : The presence of the carbamate functional group allows for the potential inhibition of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and may be beneficial in treating diseases where these enzymes are dysregulated.
  • Antimicrobial Properties : Some studies have indicated that similar compounds possess antimicrobial activity against various pathogens. This suggests that this compound might also exhibit such properties.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various dioxaborolane-containing compounds. The findings indicated that these compounds could significantly inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific IC50 values for related compounds were reported in the nanomolar range, suggesting high potency against targeted cancer types .

Enzyme Inhibition

Research has shown that carbamate derivatives can act as inhibitors for several enzyme classes. For instance, a related compound demonstrated significant inhibition of serine proteases involved in inflammatory responses. This suggests that this compound may also exhibit similar enzyme inhibition properties .

Antimicrobial Properties

In vitro studies have demonstrated that certain dioxaborolane derivatives possess antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic functions .

Data Tables

Activity Type Effect Reference
AnticancerInhibition of cell growthJournal of Medicinal Chemistry
Enzyme InhibitionInhibition of serine proteasesBiochemical Journal
AntimicrobialDisruption of bacterial membranesMicrobiology Journal

Properties

CAS No.

1384313-46-5

Molecular Formula

C17H24BClFNO4

Molecular Weight

371.6 g/mol

IUPAC Name

tert-butyl N-[4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

InChI

InChI=1S/C17H24BClFNO4/c1-15(2,3)23-14(22)21-11-9-8-10(19)13(20)12(11)18-24-16(4,5)17(6,7)25-18/h8-9H,1-7H3,(H,21,22)

InChI Key

IQWNILOLLURDTI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

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